molecular formula C23H29N3O4S2 B2808401 (E)-4-(N,N-dipropylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 476294-99-2

(E)-4-(N,N-dipropylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2808401
CAS No.: 476294-99-2
M. Wt: 475.62
InChI Key: CZBKVSHBZPWYBP-WCWDXBQESA-N
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Description

(E)-4-(N,N-dipropylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(N,N-dipropylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxy and methyl groups: These groups can be introduced via alkylation reactions using ethyl halides and methylating agents.

    Formation of the sulfonamide group: This step involves the reaction of the intermediate with dipropylamine and a sulfonyl chloride under basic conditions.

    Formation of the final benzamide structure: The final step involves the condensation of the intermediate with a benzoyl chloride derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(N,N-dipropylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and benzo[d]thiazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute specific functional groups.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted benzamide or benzo[d]thiazole derivatives.

Scientific Research Applications

(E)-4-(N,N-dipropylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Investigation of its properties for use in organic electronics or as a component in advanced materials.

    Chemical Research: Study of its reactivity and synthesis to develop new synthetic methodologies and understand reaction mechanisms.

Mechanism of Action

The mechanism of action of (E)-4-(N,N-dipropylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(N,N-dipropylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the methyl group, which may affect its reactivity and binding properties.

    (E)-4-(N,N-dipropylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the ethoxy group, which may influence its solubility and interaction with molecular targets.

Uniqueness

(E)-4-(N,N-dipropylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methyl groups on the benzo[d]thiazole ring, along with the dipropylsulfamoyl and benzamide moieties, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2/c1-5-14-26(15-6-2)32(28,29)19-11-8-17(9-12-19)22(27)24-23-25(4)20-13-10-18(30-7-3)16-21(20)31-23/h8-13,16H,5-7,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBKVSHBZPWYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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